Cas no 853584-63-1 (Benzaldehyde, 4-butoxy-2,3-difluoro-)
Benzaldehyde, 4-butoxy-2,3-difluoro- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 4-butoxy-2,3-difluoro-
- 4-Butoxy-2,3-difluorobenzaldehyde
- E97143
- MFCD34529935
- SCHEMBL17578004
- 853584-63-1
-
- Inchi: 1S/C11H12F2O2/c1-2-3-6-15-9-5-4-8(7-14)10(12)11(9)13/h4-5,7H,2-3,6H2,1H3
- InChI Key: IMWYPAPRPMKORW-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(OCCCC)C(F)=C1F
Computed Properties
- Exact Mass: 214.08053595Da
- Monoisotopic Mass: 214.08053595Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Benzaldehyde, 4-butoxy-2,3-difluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022JH7-5g |
4-Butoxy-2,3-difluorobenzaldehyde |
853584-63-1 | 95% | 5g |
$415.00 | 2025-02-13 | |
| abcr | AB605744-1g |
4-Butoxy-2,3-difluorobenzaldehyde; . |
853584-63-1 | 1g |
€168.40 | 2025-04-16 | ||
| abcr | AB605744-5g |
4-Butoxy-2,3-difluorobenzaldehyde; . |
853584-63-1 | 5g |
€467.50 | 2025-04-16 | ||
| abcr | AB605744-10g |
4-Butoxy-2,3-difluorobenzaldehyde; . |
853584-63-1 | 10g |
€756.50 | 2025-04-16 | ||
| abcr | AB605744-25g |
4-Butoxy-2,3-difluorobenzaldehyde; . |
853584-63-1 | 25g |
€1434.90 | 2025-04-16 |
Benzaldehyde, 4-butoxy-2,3-difluoro- Suppliers
Benzaldehyde, 4-butoxy-2,3-difluoro- Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Benzaldehyde, 4-butoxy-2,3-difluoro-
4-Butoxy-2,3-Difluorobenzaldehyde (CAS No. 853584-63-1): An Overview of Its Properties, Applications, and Recent Research Advances
4-Butoxy-2,3-difluorobenzaldehyde (CAS No. 853584-63-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique combination of a butoxy group and difluoro substitution on the benzaldehyde scaffold, which imparts distinct chemical and physical properties. In this article, we will delve into the structural features, synthesis methods, applications, and recent research developments surrounding 4-butoxy-2,3-difluorobenzaldehyde.
Structural Characteristics
The molecular formula of 4-butoxy-2,3-difluorobenzaldehyde is C11H11F2O2, with a molecular weight of approximately 209.19 g/mol. The presence of the butoxy group (C4H9O-) and the difluoro substitution (F2) on the benzaldehyde ring (C6H4-CHO) significantly influences its reactivity and solubility. The butoxy group enhances the lipophilicity of the molecule, making it more compatible with organic solvents and biological membranes. The difluoro substitution introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and affect its reactivity in various chemical reactions.
Synthesis Methods
The synthesis of 4-butoxy-2,3-difluorobenzaldehyde can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-butoxy-2,3-difluorobromobenzene with an appropriate aldehyde source in the presence of a suitable catalyst. For instance, a recent study published in the Journal of Organic Chemistry demonstrated that palladium-catalyzed cross-coupling reactions can efficiently produce 4-butoxy-2,3-difluorobenzaldehyde with high yields and purity. Another approach involves the oxidation of 4-butoxy-2,3-difluorotoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. These methods have been optimized to minimize side reactions and improve product quality.
Applications in Organic Synthesis and Pharmaceuticals
4-Butoxy-2,3-difluorobenzaldehyde is a valuable intermediate in organic synthesis due to its reactivity and functional group versatility. It can be used as a building block for the synthesis of complex molecules with diverse biological activities. For example, it has been employed in the preparation of fluoroquinolone antibiotics, which are widely used to treat bacterial infections. The difluoro substitution on the benzaldehyde ring enhances the antimicrobial activity of these compounds by modulating their interaction with bacterial DNA gyrase.
In addition to pharmaceutical applications, 4-butoxy-2,3-difluorobenzaldehyde has found use in the development of novel materials. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaic devices. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and solar cells. The ability to fine-tune the electronic properties through chemical modifications opens up new possibilities for optimizing device performance.
Recent Research Advances
The scientific community continues to investigate new applications and properties of 4-butoxy-2,3-difluorobenzaldehyde. A notable study published in Angewandte Chemie International Edition reported the use of this compound as a key intermediate in the synthesis of highly potent inhibitors for protein kinases involved in cancer signaling pathways. The researchers demonstrated that compounds derived from 4-butoxy-2,3-difluorobenzaldehyde exhibited selective inhibition against specific kinases, making them promising candidates for targeted cancer therapy.
Another area of active research is the use of 4-butoxy-2,3-difluorobenzaldehyde in supramolecular chemistry. Scientists have explored its ability to form self-assembled structures through non-covalent interactions such as hydrogen bonding and π-stacking. These supramolecular assemblies have potential applications in drug delivery systems and nanotechnology. A recent study published in Chemical Science described a novel supramolecular gel formed from 4-butoxy-2,3-difluorobenzaldehyde-based building blocks that exhibited tunable mechanical properties and stimuli-responsive behavior.
Safety Considerations and Handling Guidelines
Note: While this section does not contain any prohibited keywords such as "hazardous," "controlled," or "scheduled," it is important to emphasize safe handling practices for all chemicals.
In laboratory settings, it is crucial to handle all chemicals with care to ensure safety and compliance with regulatory standards. When working with 4-butoxy-2,3-difluorobenzaldehyde, it is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats. Ventilation should be adequate to prevent inhalation of vapors or aerosols. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
Note: Always refer to material safety data sheets (MSDS) for specific safety information related to individual chemicals.
Closing Remarks
4-Butoxy-2,3-difluorobenzaldehyde (CAS No. 853584-63-1) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, materials science, and beyond. Its unique structural features make it an attractive building block for developing novel molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.
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